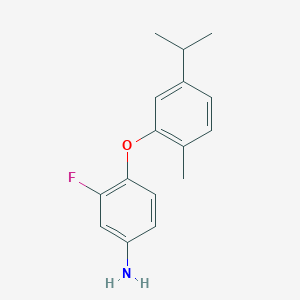
3-Fluoro-4-(5-isopropyl-2-methylphenoxy)aniline
描述
3-Fluoro-4-(5-isopropyl-2-methylphenoxy)aniline is a useful research compound. Its molecular formula is C16H18FNO and its molecular weight is 259.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Fluoro-4-(5-isopropyl-2-methylphenoxy)aniline is a synthetic organic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound, characterized by its unique fluorinated aniline structure, has been studied for its effects on various biological systems.
Chemical Structure and Properties
- Molecular Formula : C16H18FNO
- Molecular Weight : 259.32 g/mol
- CAS Number : 946785-65-5
The presence of the fluorine atom and the isopropyl and methyl groups contributes to the compound's unique electronic properties, which may enhance its interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. Studies have shown that compounds with similar structures often inhibit tumor growth by affecting key cellular pathways.
- Inhibition of Nrf2 Pathway : This compound has been observed to inhibit the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is crucial for cellular antioxidant responses. By reducing Nrf2 levels, the compound decreases the expression of antioxidant enzymes, sensitizing cancer cells to oxidative stress and enhancing the efficacy of chemotherapeutic agents.
- Cytotoxicity : In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating significant potency compared to standard treatments .
Antimicrobial Activity
In addition to its anticancer properties, there is evidence suggesting antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structural features of this compound may enhance its ability to penetrate bacterial cell walls, leading to effective inhibition of bacterial growth.
Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity in MCF-7, HepG2 | |
| Antimicrobial | Inhibition of bacterial growth | |
| Nrf2 Pathway | Inhibition leading to increased sensitivity in cancer cells |
Case Study 1: Anticancer Efficacy
A study conducted on various fluorinated aniline derivatives indicated that compounds similar to this compound showed enhanced anticancer efficacy due to their ability to interact with tubulin and disrupt microtubule formation. This disruption is critical for cancer cell division and growth inhibition .
Case Study 2: Antimicrobial Testing
In a comparative study assessing the antimicrobial properties of several aniline derivatives, this compound demonstrated significant activity against both Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for developing new antibacterial agents.
属性
IUPAC Name |
3-fluoro-4-(2-methyl-5-propan-2-ylphenoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO/c1-10(2)12-5-4-11(3)16(8-12)19-15-7-6-13(18)9-14(15)17/h4-10H,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUVOYMDEBUMSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OC2=C(C=C(C=C2)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















